Prmt5-IN-17

PRMT5 inhibition Enzymatic assay Epigenetics

PRMT5-IN-17 (Compound 6) is a structurally validated PRMT5 inhibitor from the US9765068 patent series, defined by an IC50 of 100 nM and a publicly available co-crystal structure (PDB 9PXZ) for structure-based drug design. Procure with confidence: CAS 2755304-03-9 ensures rigorous identity verification and QC. Use as a reference inhibitor to calibrate PRMT5/MEP50 biochemical assays, establish dose-response baselines, and dissect PRMT5-dependent pathways. Its unique substitution pattern eliminates confounding variables from structurally unrelated PRMT5 inhibitors, ensuring reproducible target engagement.

Molecular Formula C26H33N7O2
Molecular Weight 475.6 g/mol
Cat. No. B12402125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-17
Molecular FormulaC26H33N7O2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CN=C3NCC(CN4CCC5=CC=CC=C5C4)O
InChIInChI=1S/C26H33N7O2/c1-18(34)33-12-8-21(9-13-33)31-25-23-6-10-27-26(24(23)29-17-30-25)28-14-22(35)16-32-11-7-19-4-2-3-5-20(19)15-32/h2-6,10,17,21-22,35H,7-9,11-16H2,1H3,(H,27,28)(H,29,30,31)/t22-/m1/s1
InChIKeyZOHGOMTYVYHKCZ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-17: A Reference-Grade PRMT5 Inhibitor for Epigenetic and Oncology Research


PRMT5-IN-17 (also designated Compound 6) is a small-molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase critical for epigenetic regulation, RNA splicing, and signal transduction [1]. The compound is characterized by a molecular weight of 475.59 g/mol and the molecular formula C₂₆H₃₃N₇O₂ . PRMT5-IN-17 is primarily employed as a chemical probe in preclinical oncology research to interrogate PRMT5-dependent pathways and as a benchmark for inhibitor development, with its activity traceable to original patent disclosures [1].

PRMT5-IN-17: Why Class-Wide Substitution Fails for Reproducible PRMT5 Inhibition Studies


PRMT5 inhibitors exhibit substantial structural and mechanistic diversity, including SAM-competitive, SAM-non-competitive, and MTA-cooperative mechanisms, which directly affect potency, selectivity, and cellular activity [1]. PRMT5-IN-17, as disclosed in US9765068, belongs to a distinct chemical series with a unique substitution pattern [2]. Substituting PRMT5-IN-17 with a structurally unrelated PRMT5 inhibitor (e.g., EPZ015666 or LLY-283) without re-optimization of assay conditions can introduce confounding variables due to divergent binding modes, off-target profiles, and pharmacokinetic properties, thereby compromising the reproducibility of target engagement and downstream phenotypic readouts [1].

PRMT5-IN-17 Quantitative Differentiation: Enzyme Potency and Structural Benchmarking


PRMT5-IN-17 Exhibits Defined Enzymatic Potency Against PRMT5/MEP50 Complex

PRMT5-IN-17 demonstrates a well-defined inhibitory concentration (IC₅₀) of 100 nM against the human PRMT5/MEP50 enzyme complex in a biochemical assay [1]. This value provides a quantitative benchmark for comparing the potency of novel PRMT5 inhibitors and for optimizing assay conditions requiring specific levels of target engagement.

PRMT5 inhibition Enzymatic assay Epigenetics

PRMT5-IN-17 Serves as a Structurally Defined Benchmark from the US9765068 Patent Series

PRMT5-IN-17 (Compound 6) is explicitly disclosed in US9765068, a foundational patent covering a series of PRMT5 inhibitors with a characteristic 6-6 bicyclic aromatic ring substituted nucleoside analogue core [1]. The compound's crystal structure bound to PRMT5 and MTA has been deposited in the Protein Data Bank (PDB ID: 9PXZ), providing atomic-level detail of its binding interactions [2]. This structural information is essential for rational drug design and for understanding the molecular basis of selectivity within this chemical series.

Chemical probe Patent chemistry Structure-activity relationship

PRMT5-IN-17's Binding Mode Suggests Potential Differentiation from MTA-Cooperative Inhibitors

While PRMT5-IN-17's precise mechanism of action (e.g., SAM-competitive vs. MTA-cooperative) is not fully delineated in the public domain, its co-crystal structure with MTA (PDB 9PXZ) indicates binding in the presence of the endogenous cofactor [1]. This contrasts with MTA-cooperative inhibitors like PRMT5-MTA-IN-6, which exhibit markedly different cellular potencies in MTAP-deleted versus MTAP-wild-type cells (e.g., IC₅₀ = 319 nM in MTAP-del HCT-116 cells) . The structural and mechanistic differences between these classes necessitate careful selection of the appropriate tool compound for interrogating MTAP-dependent synthetic lethality.

Mechanism of action MTA-cooperativity MTAP deletion

PRMT5-IN-17: Optimal Research and Industrial Application Scenarios


In Vitro Target Engagement and Assay Calibration

PRMT5-IN-17 is ideally suited for use as a reference inhibitor in biochemical assays to establish baseline PRMT5/MEP50 activity and to calibrate dose-response curves for novel compounds. Its defined IC₅₀ of 100 nM [1] allows for the precise titration of target engagement, ensuring consistent experimental conditions across independent studies. This application is particularly valuable for laboratories establishing PRMT5 inhibition assays or validating new screening platforms.

Structural Biology and Structure-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB 9PXZ) [1] makes PRMT5-IN-17 an invaluable tool for structure-based drug design. Researchers can utilize this structural data to perform virtual screening, understand key binding interactions, and guide the optimization of lead compounds within the same chemical series. This reduces the need for extensive synthetic exploration and accelerates the hit-to-lead process.

Chemical Probe for PRMT5-Dependent Pathway Analysis

As a well-characterized PRMT5 inhibitor with a defined potency and structural provenance [REFS-1, REFS-2], PRMT5-IN-17 serves as a reliable chemical probe for dissecting PRMT5-dependent signaling pathways in cellular models. Its use in combination with genetic knockdown or knockout experiments can help elucidate the functional consequences of PRMT5 inhibition on processes such as RNA splicing, cell cycle progression, and apoptosis.

Benchmarking and Quality Control in Inhibitor Procurement

For industrial and academic laboratories procuring PRMT5 inhibitors from commercial vendors, PRMT5-IN-17 provides a traceable benchmark for verifying the identity and potency of purchased compounds. Its CAS number (2755304-03-9) and association with a specific patent (US9765068) [2] enable rigorous quality control and ensure that the material received matches the expected chemical and biological profile, mitigating the risk of working with misidentified or substandard reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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